2,2-Difluoroethanesulfonyl chloride
Overview
Description
2,2-Difluoroethanesulfonyl chloride is an organic compound with the molecular formula C₂H₃ClF₂O₂S and a molecular weight of 164.56 g/mol . It is a colorless liquid with a strong, pungent odor and is known for its high reactivity and corrosive nature . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
2,2-Difluoroethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-difluoroethanol with thionyl chloride (SOCl₂) under controlled conditions . The reaction typically proceeds as follows:
HCF2CH2OH+SOCl2→HCF2CH2SO2Cl+HCl+SO2
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes, to ensure high yield and purity .
Chemical Reactions Analysis
2,2-Difluoroethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: While it is primarily used in substitution reactions, it can also participate in oxidation-reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-difluoroethanesulfonic acid and hydrochloric acid.
Common reagents used in these reactions include bases like pyridine or triethylamine, and solvents such as dichloromethane or acetonitrile . The major products formed depend on the specific nucleophile or reagent used in the reaction.
Scientific Research Applications
2,2-Difluoroethanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-difluoroethanesulfonyl chloride primarily involves its reactivity as an electrophile. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
2,2-Difluoroethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and trifluoromethanesulfonyl chloride. While all these compounds are used as sulfonylating agents, this compound is unique due to the presence of two fluorine atoms, which can influence its reactivity and the properties of the resulting products .
Similar Compounds
- Methanesulfonyl chloride (CH₃SO₂Cl)
- Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
- Ethanesulfonyl chloride (C₂H₅SO₂Cl)
These compounds share similar reactivity patterns but differ in their specific applications and the properties they impart to the final products .
Properties
IUPAC Name |
2,2-difluoroethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2O2S/c3-8(6,7)1-2(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNIHKYYNJGJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292547 | |
Record name | 2,2-Difluoroethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033906-60-3 | |
Record name | 2,2-Difluoroethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033906-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoroethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoroethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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